

Pharmacological Profile of SCH 206272: An In-depth Technical Guide

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Compound of Interest

Compound Name: SCH 206272

Cat. No.: B10773312

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Abstract

SCH 206272 is a potent, orally active, non-peptide antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By antagonizing all three major tachykinin receptors, **SCH 206272** presents a promising therapeutic candidate for conditions mediated by these pathways, such as asthma, chronic obstructive pulmonary disease (COPD), and cough. This technical guide provides a comprehensive overview of the pharmacological profile of **SCH 206272**, including its binding affinities, in vitro and in vivo functional activities, and the underlying experimental methodologies.

Introduction

Tachykinins exert their biological effects by binding to G protein-coupled receptors (GPCRs) of the rhodopsin family, specifically the NK₁, NK₂, and NK₃ receptors.^[1] Substance P shows the highest affinity for the NK₁ receptor, NKA for the NK₂ receptor, and NKB for the NK₃ receptor.^[1] Activation of these receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).^[2] This results in an increase in intracellular calcium

concentration ($[Ca^{2+}]_i$) and the activation of protein kinase C (PKC), ultimately leading to a physiological response.

SCH 206272 has been identified as a competitive antagonist at all three of these receptors, offering a broad spectrum of activity against tachykinin-mediated effects. Its oral bioavailability further enhances its potential as a therapeutic agent.

Chemical Properties

Property	Value
Molecular Formula	C ₃₃ H ₄₁ Cl ₄ N ₅ O ₄
IUPAC Name	(3R)-1'-{4-(Z)-(3,4-dichlorophenyl)-5-[(3,5-dichlorobenzoyl)amino]-4-(methoxyimino)pentyl}-N-methyl-2-oxo-[1,4'-bipiperidine]-3-carboxamide
SMILES	C--INVALID-LINK--N2CC--INVALID-LINK--C--INVALID-LINK--c4ccc(Cl)c(Cl)c4

In Vitro Pharmacology

Receptor Binding Affinity

The affinity of **SCH 206272** for the human tachykinin receptors was determined through radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: Binding Affinity of **SCH 206272** for Human Tachykinin Receptors

Receptor	Radioligand	Competitor	K _i (nM)
NK ₁	[³ H]Substance P	SCH 206272	1.3
NK ₂	[¹²⁵ I]NKA	SCH 206272	0.4
NK ₃	[³ H]Senktide	SCH 206272	0.3

Data compiled from literature.

Functional Antagonism

The functional antagonist activity of **SCH 206272** was assessed in various in vitro models, including isolated tissues and cell-based assays.

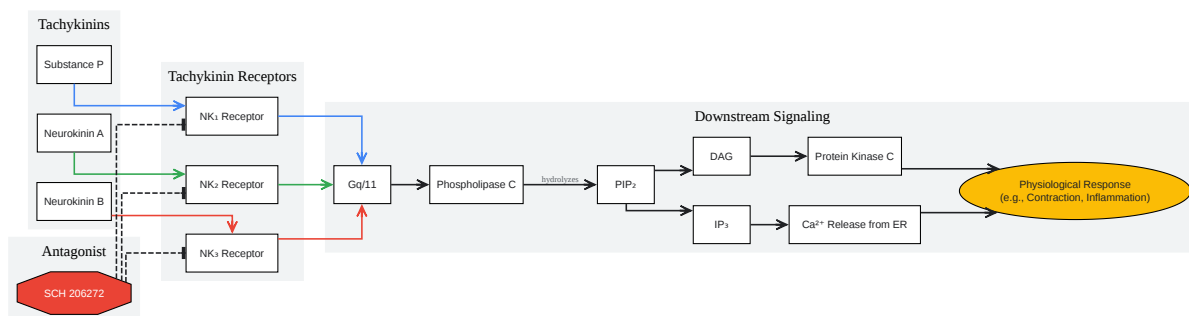
Table 2: In Vitro Functional Antagonist Activity of **SCH 206272**

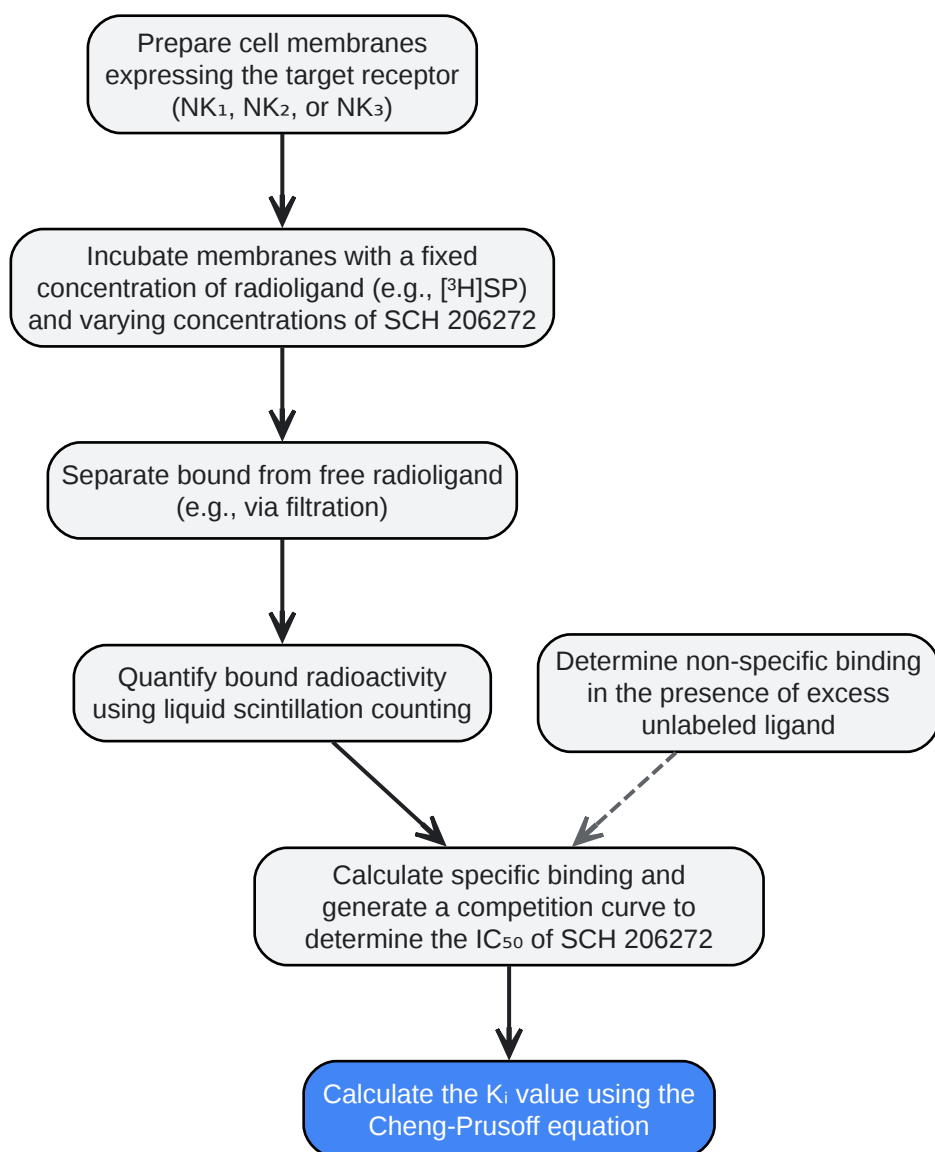
Preparation	Agonist	Measured Response	pK _e
Human Pulmonary Artery	[Met-O-Me] Substance P (NK ₁ agonist)	Relaxation	7.7 ± 0.3
Human Bronchus	Neurokinin A (NK ₂ agonist)	Contraction	8.2 ± 0.3
Guinea Pig Vas Deferens	Substance P	Enhancement of electrical field stimulated contractions	7.6 ± 0.2
Guinea Pig Bronchus	Neurokinin A	Contraction	7.7 ± 0.2
Guinea Pig Ileum	Senktide (NK ₃ agonist)	Contraction	-

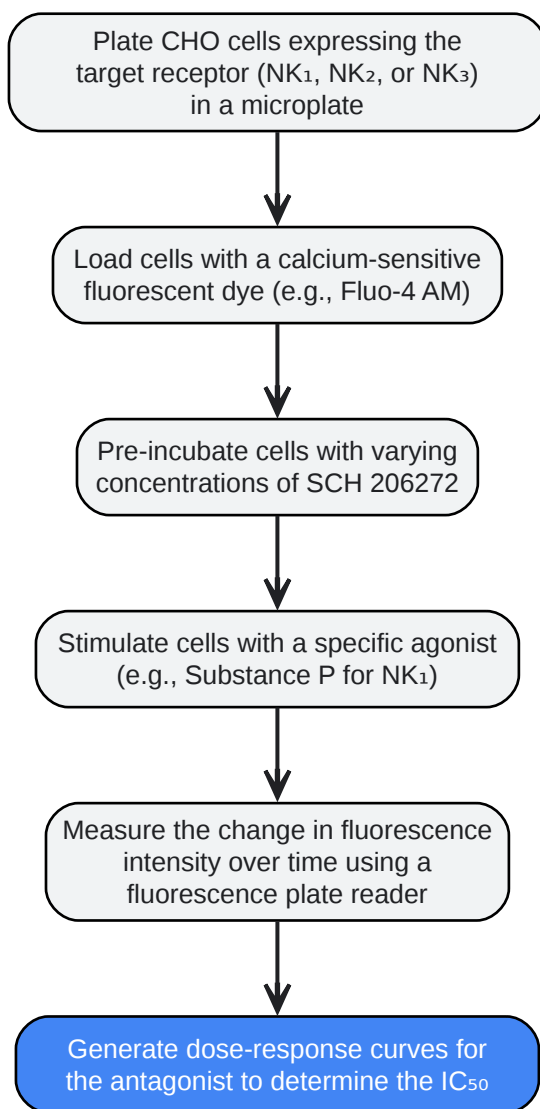
Data compiled from literature.

Signaling Pathway

SCH 206272 acts as an antagonist at the NK₁, NK₂, and NK₃ receptors, thereby blocking the downstream signaling cascade initiated by the binding of their respective endogenous ligands (Substance P, NKA, and NKB).







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